4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with a suitable precursor such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or lactams.
Attachment of the 4-Methoxyphenylmethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole or pyrrolidin-2-one rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzodiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Enzyme Inhibition: Some benzodiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Fluorescent Probes: These compounds can be used as fluorescent probes for imaging and diagnostic applications.
Medicine
Pharmaceuticals: Benzodiazole derivatives have been investigated for their potential as therapeutic agents in treating various diseases such as cancer, neurological disorders, and infections.
Industry
Dyes and Pigments: These compounds can be used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one depends on its specific biological target. Generally, benzodiazole derivatives may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary widely depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 1,3-benzodiazole and its various substituted derivatives.
Pyrrolidin-2-one Derivatives: Compounds like 2-pyrrolidinone and its substituted analogs.
Uniqueness
The uniqueness of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrrolidinone core linked to a benzodiazole moiety and a methoxyphenyl group. The molecular formula is C19H22N2O2 with a molecular weight of 310.39 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological properties:
- Antimicrobial Activity :
- Anticancer Properties :
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of specific enzymes involved in DNA repair mechanisms, particularly 8-oxoGuanine DNA Glycosylase 1 (OGG1). This inhibition suggests a role in enhancing the efficacy of chemotherapeutic agents by preventing cancer cells from repairing damaged DNA .
The biological effects of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate with DNA or inhibit critical enzymes involved in the base excision repair pathway, thereby inducing cytotoxicity in rapidly dividing cells .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress within cells, leading to apoptosis in cancerous tissues .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effect of related compounds on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction, likely mediated by its interaction with DNA repair pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function .
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(14-16)13-15-8-10-17(26-2)11-9-15/h4-11,16H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCQCNLLKHTPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.